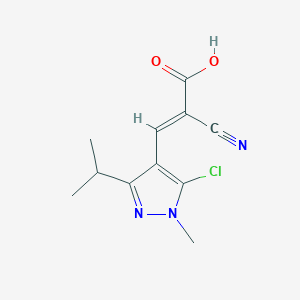
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid, also known as CP-690,550, is a small molecule drug that has been developed as a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. It belongs to a class of drugs known as Janus kinase inhibitors, which target the Janus kinase (JAK) pathway to reduce inflammation and immune responses.
Mécanisme D'action
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid targets the JAK pathway, which is involved in regulating immune responses and inflammation. Specifically, it inhibits the activity of JAK3, which is important for the function of T cells and natural killer cells. By blocking JAK3, this compound reduces the production of cytokines and other inflammatory mediators, leading to a decrease in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of cytokines such as interleukin-6 and interferon-gamma, which are involved in inflammation and immune responses. It also reduces the activation and proliferation of T cells and natural killer cells, which are important for immune function. In addition, this compound has been shown to reduce joint damage and improve symptoms in patients with rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified to optimize its properties. It has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its pharmacokinetics, pharmacodynamics, and safety. However, this compound has some limitations for lab experiments. It is a potent inhibitor of JAK3, which may limit its specificity for certain cell types or signaling pathways. It may also have off-target effects that could complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on (E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid. One area of focus is on optimizing its properties for use in specific autoimmune diseases. For example, modifying the structure of this compound may improve its efficacy in treating psoriasis or inflammatory bowel disease. Another area of focus is on understanding the long-term safety and efficacy of this compound. Finally, there is interest in developing combination therapies that target multiple pathways involved in autoimmune diseases, including the JAK pathway targeted by this compound.
Méthodes De Synthèse
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid is synthesized using a multi-step process, starting with the reaction of 5-chloro-1-methyl-3-propan-2-ylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-cyanoacetic acid to give the desired product, this compound. The synthesis method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid has been extensively studied in preclinical and clinical trials for its potential use in treating autoimmune diseases. It has shown promising results in reducing inflammation and improving symptoms in patients with rheumatoid arthritis, psoriasis, and other autoimmune disorders. This compound has also been studied for its potential use in preventing transplant rejection and treating other inflammatory conditions such as inflammatory bowel disease.
Propriétés
IUPAC Name |
(E)-3-(5-chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-cyanoprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-6(2)9-8(10(12)15(3)14-9)4-7(5-13)11(16)17/h4,6H,1-3H3,(H,16,17)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNGZMCSFTXRIF-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=C(C#N)C(=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN(C(=C1/C=C(\C#N)/C(=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

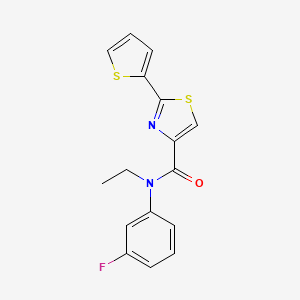
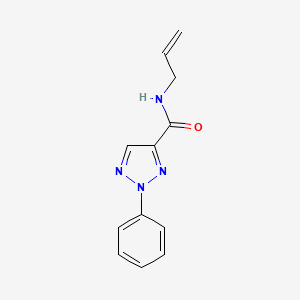
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645833.png)
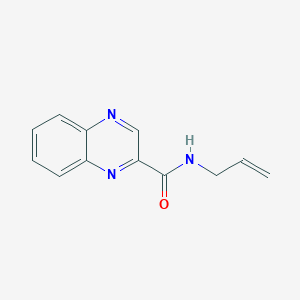
![N-[(Z)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B7645839.png)
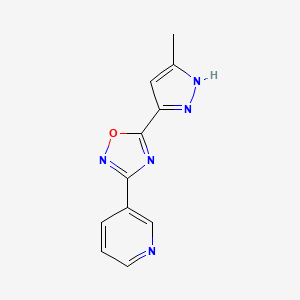
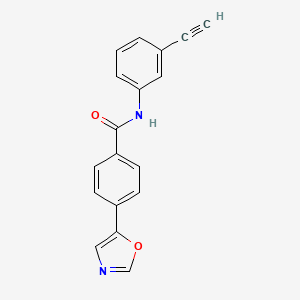
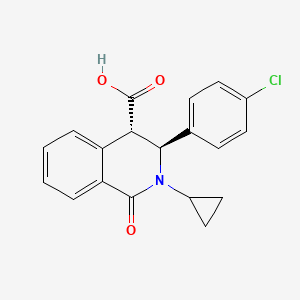
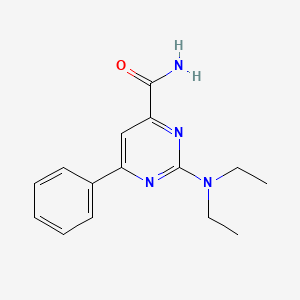
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7645886.png)
![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645906.png)
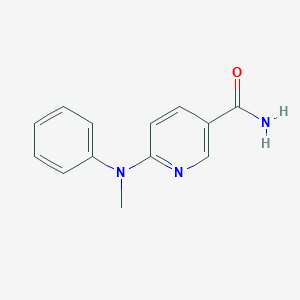
![5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7645922.png)